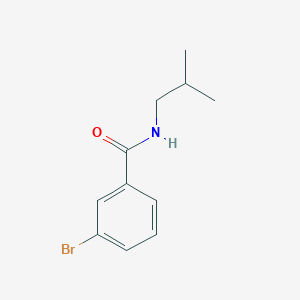

3-Bromo-N-isobutylbenzamide

Description

BenchChem offers high-quality 3-Bromo-N-isobutylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N-isobutylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVOBCARUCCRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355014 | |

| Record name | 3-Bromo-N-isobutylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333345-92-9 | |

| Record name | 3-Bromo-N-isobutylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-N-isobutylbenzamide chemical properties and reactivity

An In-Depth Technical Guide to 3-Bromo-N-isobutylbenzamide: Properties, Reactivity, and Synthetic Applications

Executive Summary

3-Bromo-N-isobutylbenzamide is a synthetically versatile substituted aromatic amide that serves as a crucial building block in medicinal chemistry and materials science. Its strategic placement of a bromine atom on the benzene ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The N-isobutylamide moiety modulates solubility and provides a vector for further structural elaboration. This guide offers a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, validated synthetic protocols, and an in-depth exploration of its reactivity, with a focus on cornerstone transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of a reagent are foundational to its effective use in research and development.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-bromo-N-(2-methylpropyl)benzamide | [1] |

| CAS Number | 333345-92-9 | [2][3] |

| Molecular Formula | C₁₁H₁₄BrNO | [1][2] |

| Molecular Weight | 256.14 g/mol | [1][2][3] |

| PubChem CID | 789105 | [2][3] |

Physical and Chemical Properties

| Property | Value | Notes |

| Physical Form | Solid (Typical) | |

| Melting Point | Data not consistently available in provided sources. | Requires experimental determination. |

| Boiling Point | Data not available. | Expected to be high due to molecular weight and polarity. |

| Solubility | Generally soluble in organic solvents like DCM, THF, DMF. | Limited solubility in water is expected. |

| Storage | Room temperature, in a dry, well-ventilated place.[3] | Keep container tightly closed. |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of 3-Bromo-N-isobutylbenzamide after synthesis or before use. The expected spectral characteristics are outlined below.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for both the aromatic and the N-isobutyl groups. The aromatic protons will appear as multiplets in the δ 7-8 ppm region. The N-isobutyl group will show a doublet for the two methyl groups (δ ~0.9 ppm), a multiplet for the methine proton (δ ~1.8-2.0 ppm), and a doublet of doublets (or triplet) for the CH₂ group adjacent to the nitrogen (δ ~3.2 ppm), which will show coupling to both the NH proton and the methine proton. The amide NH proton will appear as a broad singlet or triplet (δ ~6.0-8.0 ppm) depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR will show four distinct signals for the aromatic ring, with the carbon attached to the bromine appearing at a characteristic chemical shift (δ ~122 ppm). The carbonyl carbon will be observed downfield (δ ~166-168 ppm). The N-isobutyl group will display signals for the methyl carbons (δ ~20 ppm), the methine carbon (δ ~28 ppm), and the methylene carbon (δ ~47 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key absorbances. A strong, sharp peak around 1640 cm⁻¹ corresponds to the C=O (amide I band) stretching vibration.[4] Another important feature is the N-H stretching vibration, which appears as a sharp peak around 3300 cm⁻¹.[4] C-H stretches for the aromatic and aliphatic portions will be observed around 3100-3000 cm⁻¹ and 3000-2800 cm⁻¹, respectively.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a characteristic molecular ion peak (M⁺). A key feature will be the isotopic pattern for bromine, with two peaks of nearly equal intensity for the M⁺ and M+2 ions, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Purification

The most direct and common synthesis of 3-Bromo-N-isobutylbenzamide is the acylation of isobutylamine with 3-bromobenzoyl chloride. This method is reliable and generally proceeds in high yield.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 3-Bromo-N-isobutylbenzamide.

Step-by-Step Synthesis Protocol

Objective: To synthesize 3-Bromo-N-isobutylbenzamide from 3-bromobenzoyl chloride and isobutylamine.

Materials:

-

3-Bromobenzoyl chloride (1.0 eq)

-

Isobutylamine (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-bromobenzoyl chloride (1.0 eq) and dissolve in anhydrous DCM. Cool the flask to 0°C in an ice bath.

-

Addition of Amine: In a separate flask, mix isobutylamine (1.1 eq) and triethylamine (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring solution of 3-bromobenzoyl chloride over 15-20 minutes, ensuring the internal temperature remains below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. The acid wash removes excess amine and triethylamine, while the base wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 3-Bromo-N-isobutylbenzamide as a solid.

Chemical Reactivity and Key Transformations

The synthetic utility of 3-Bromo-N-isobutylbenzamide is primarily derived from the reactivity of the C-Br bond. This aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species (boronic acid or boronic ester).[5][6][7] This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[6][8]

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, and base is critical. A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, initiates the cycle. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium center and accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Objective: To couple 3-Bromo-N-isobutylbenzamide with phenylboronic acid.

Materials:

-

3-Bromo-N-isobutylbenzamide (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Toluene and Water (e.g., 10:1 mixture), degassed

Procedure:

-

Setup: To a reaction vial or flask, add 3-Bromo-N-isobutylbenzamide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

-

Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

-

Heating: Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer to a separatory funnel and wash with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to obtain the desired biaryl product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, coupling aryl halides with primary or secondary amines.[9][10] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.[9][11]

Causality and Mechanistic Insight: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/phosphine catalyst system.[12] The choice of base is particularly important; a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to facilitate the deprotonation of the amine, forming the palladium-amido intermediate which is crucial for the final reductive elimination step.[12] The ligand selection is tailored to the specific amine coupling partner, with bulky, electron-rich biaryl phosphines often providing the best results.[11][12]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Objective: To couple 3-Bromo-N-isobutylbenzamide with morpholine.

Materials:

-

3-Bromo-N-isobutylbenzamide (1.0 eq)

-

Morpholine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Toluene, anhydrous and degassed

Procedure:

-

Setup: In a glovebox or under a nitrogen atmosphere, add NaOt-Bu, XPhos, and Pd₂(dba)₃ to a dry reaction vessel.

-

Reagent Addition: Add 3-Bromo-N-isobutylbenzamide to the vessel. Add anhydrous, degassed toluene, followed by the liquid morpholine via syringe.

-

Heating: Seal the vessel and heat the reaction mixture to 90-110°C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Filter the mixture through celite.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with brine, and separate the layers.

-

Purification: Dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography to afford the desired N-aryl amine product.

Safety and Handling

As with any laboratory chemical, proper handling of 3-Bromo-N-isobutylbenzamide is essential.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab clothing.[13][14]

-

Handling: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[13]

-

First Aid:

Applications in Research and Development

3-Bromo-N-isobutylbenzamide is not merely a simple chemical; it is an enabling tool for constructing molecules with specific functions.

-

Drug Discovery: As a bifunctional molecule, it can be incorporated into larger structures. The brominated aromatic ring is a common starting point for building kinase inhibitors, GPCR modulators, and other biologically active agents. The amide portion can participate in crucial hydrogen bonding interactions with protein targets.

-

PROTACs and Molecular Glues: The molecule is well-suited for use as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other protein degraders.[3] The aryl bromide allows for the attachment of a linker connected to an E3 ligase-binding element, while the other side of the molecule can be elaborated into a warhead that binds to a protein of interest.

-

Materials Science: Substituted benzamides can be precursors to polymers and functional materials with specific electronic or photophysical properties. The ability to functionalize the 3-position via cross-coupling allows for the fine-tuning of these properties.

Conclusion

3-Bromo-N-isobutylbenzamide is a high-value synthetic intermediate whose utility is defined by the reactivity of its aryl bromide moiety. A thorough understanding of its properties and its behavior in key transformations, particularly palladium-catalyzed cross-coupling reactions, allows researchers to strategically incorporate this fragment into complex target molecules. The protocols and mechanistic insights provided in this guide serve as a foundation for its effective and safe application in the pursuit of novel therapeutics and materials.

References

- Vertex AI Search Result. (Source: vertexaisearch.cloud.google.com)

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

-

Cheméo. (n.d.). Chemical Properties of Benzamide, 3-bromo-N-butyl-N-hept-2-yl. [Online] Available at: [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]

- Labsolu. (n.d.). 3-Bromo-N-isobutylbenzamide.

-

NIST. (n.d.). Benzamide, 3-bromo-N-isobutyl-. [Online] Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-N-methylbenzamide. [Online] Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]

-

NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Online] Available at: [Link]

-

Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Online] Available at: [Link]

-

Cheméo. (n.d.). Benzamide, 3-bromo-N-butyl-N-2-ethylhexyl-. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [Online] Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [Online] Available at: [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Online] Available at: [Link]

-

YouTube. (2021). Buchwald-Hartwig Amination Reaction. [Online] Available at: [Link]

-

Cheméo. (n.d.). Benzamide, 3-bromo-N-methyl-. [Online] Available at: [Link]

-

The Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. [Online] Available at: [Link]

-

ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. [Online] Available at: [Link]

-

ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Online] Available at: [Link]

-

NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Online] Available at: [Link]

-

MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Online] Available at: [Link]

Sources

- 1. Benzamide, 3-bromo-N-isobutyl- [webbook.nist.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. labsolu.ca [labsolu.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 6. tcichemicals.com [tcichemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Physicochemical characterization of 3-Bromo-N-isobutylbenzamide

An In-depth Technical Guide to the Physicochemical Characterization of 3-Bromo-N-isobutylbenzamide

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 3-Bromo-N-isobutylbenzamide, a key intermediate and building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a synergistic blend of theoretical principles and practical, field-proven protocols. By explaining the causality behind experimental choices, this guide ensures that each analytical step is part of a self-validating system, establishing the identity, purity, stability, and key drug-like properties of the compound. Methodologies covered include advanced spectroscopic techniques for structural elucidation (NMR, IR, MS), chromatographic methods for purity assessment (HPLC, GC), and thermal analysis for stability profiling (DSC, TGA), alongside determinations of lipophilicity and solubility.

Foundational Identity and Properties

The initial step in characterizing any novel or synthesized compound is to establish its fundamental identity and key physical constants. These data serve as the primary reference points for all subsequent analyses.

Chemical Identity:

-

Systematic Name: 3-Bromo-N-isobutylbenzamide

Predicted & Observed Physicochemical Data:

A summary of essential physicochemical properties is crucial for handling, formulation, and predicting the compound's behavior.

| Property | Value / Predicted Range | Rationale & Significance |

| Appearance | White to off-white solid | Provides a first-pass quality check against a reference standard. |

| Melting Point (°C) | Data not available; predicted to be a solid at room temp. | A sharp melting point is a primary indicator of purity. Determined via DSC. |

| Boiling Point (°C) | Data not available; high boiling point expected | Useful for purification methods like distillation, though decomposition may occur first. |

| Solubility | Soluble in organic solvents (e.g., DMSO, CH₂Cl₂, MeOH) | Critical for selecting appropriate solvents for reactions and analytical techniques.[4] |

| LogP (Octanol/Water) | Predicted > 3.0 | Indicates high lipophilicity, influencing membrane permeability and aqueous solubility. |

Structural Elucidation: A Spectroscopic Approach

Spectroscopic analysis is the cornerstone of structural verification, providing an unambiguous fingerprint of the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure of organic molecules in solution.[5] High-resolution ¹H and ¹³C NMR are required for complete assignment.

-

Causality of Solvent Choice: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative and will reveal the exchangeable amide proton (N-H).[5]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of 3-Bromo-N-isobutylbenzamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, preferably 400 MHz or higher, for optimal signal dispersion.[4]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

Expected Spectral Features:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region (δ 7.2-8.0 ppm): Four protons exhibiting complex splitting patterns (doublets, triplets, or multiplets) characteristic of a 1,3-disubstituted benzene ring. The proton ortho to the bromine will be downfield shifted.

-

Amide Proton (δ ~6.5-7.5 ppm, broad): A broad singlet corresponding to the N-H proton. Its chemical shift is concentration and solvent-dependent. It will appear as a triplet if coupled to the adjacent CH₂ group.

-

Isobutyl Group (δ 0.9-3.4 ppm):

-

CH₂: A doublet of doublets or triplet (δ ~3.2-3.4 ppm, 2H) adjacent to the nitrogen.

-

CH: A multiplet (δ ~1.8-2.0 ppm, 1H).

-

CH₃: A doublet (δ ~0.9-1.0 ppm, 6H) representing the two equivalent methyl groups.

-

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl Carbon (δ ~167 ppm): The amide carbonyl carbon is typically found in this downfield region.

-

Aromatic Carbons (δ ~120-140 ppm): Six distinct signals are expected. The carbon atom bonded to the bromine (C-Br) will appear around δ 122 ppm, and the ipso-carbon of the amide group will be near δ 135 ppm.

-

Isobutyl Carbons (δ ~20-50 ppm): Three signals corresponding to the CH₂, CH, and two equivalent CH₃ carbons of the isobutyl group.

-

Caption: Structure of 3-Bromo-N-isobutylbenzamide with key proton groups.

Infrared (IR) Spectroscopy

FTIR spectroscopy excels at identifying functional groups based on their unique vibrational frequencies.[5] For 3-Bromo-N-isobutylbenzamide, the amide functional group provides the most characteristic signals.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and speed. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a 1-2 mg sample with 100-200 mg of dry KBr and pressing the mixture into a translucent disk.[5]

-

Data Acquisition: Record a background spectrum of the empty ATR crystal or KBr pellet. Then, acquire the sample spectrum.

-

Analysis: Identify characteristic absorption bands and compare them to reference values for amides.

Key Vibrational Bands:

-

N-H Stretch: A moderate to strong band around 3300 cm⁻¹. Its position and shape can indicate the extent of hydrogen bonding.

-

Aromatic C-H Stretch: Weak to moderate bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Strong bands just below 3000 cm⁻¹ (approx. 2870-2960 cm⁻¹).

-

C=O Stretch (Amide I Band): A very strong, sharp absorption around 1640-1680 cm⁻¹.[5] This is one of the most diagnostic peaks.

-

N-H Bend (Amide II Band): A strong band found near 1550-1640 cm⁻¹.[5]

-

C-Br Stretch: A weak to moderate band in the fingerprint region, typically 500-600 cm⁻¹.

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.[6]

Experimental Protocol: HRMS (ESI) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical calculated mass for C₁₁H₁₅BrNO⁺. The measured mass should be within a 5 ppm error.

Expected Mass Spectrum Features:

-

Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with a nearly 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. For the protonated molecule, this will be observed at m/z 256.04 and 258.04.

-

Key Fragments: Common fragmentation pathways for N-alkylbenzamides include cleavage of the amide bond (McLafferty rearrangement if applicable) and loss of the isobutyl group.

Purity Assessment: Chromatographic Techniques

Ensuring the purity of a compound is non-negotiable in research and development. Chromatographic methods are the gold standard for separating the target compound from impurities such as starting materials, by-products, or degradation products.[7][8]

Caption: Workflow for chromatographic purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the primary method for quantitative purity analysis of moderately polar, non-volatile compounds like 3-Bromo-N-isobutylbenzamide.

-

Causality of Method Choices: A C18 column is chosen for its versatility in retaining hydrophobic compounds. A gradient elution (from high aqueous content to high organic content) is employed to ensure that both polar and non-polar impurities are eluted and resolved from the main peak. UV detection is selected because the benzamide chromophore absorbs strongly in the UV region.

Experimental Protocol: Reversed-Phase HPLC

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 10% B

-

20-25 min: Hold at 10% B (re-equilibration).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a ~1 mg/mL solution in 50:50 Acetonitrile:Water.

-

Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Gas Chromatography (GC)

GC can serve as an excellent orthogonal technique, especially for identifying volatile or thermally stable impurities.[9]

-

Causality of Method Choices: A non-polar column (like a DB-5) is suitable for general-purpose separation based on boiling points. An Flame Ionization Detector (FID) is a universal detector for organic compounds. However, given the presence of bromine, an Electron Capture Detector (ECD) would provide much higher sensitivity and selectivity for the halogenated target compound and any halogenated impurities.[9]

Experimental Protocol: Gas Chromatography

-

System: GC with FID or ECD.

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen.

-

Inlet Temperature: 250 °C.

-

Oven Program:

-

Initial Temp: 100 °C, hold for 2 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

Detector Temperature: 300 °C.

-

Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent like ethyl acetate.

Thermal and Physicochemical Properties

Understanding the thermal stability and key drug-like properties is vital for downstream applications, from storage to formulation and biological testing.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on melting point, thermal transitions, and decomposition temperature.[10]

Experimental Protocol: Thermal Analysis

-

Instrumentation: A calibrated DSC or TGA instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

-

DSC Method: Heat the sample under a nitrogen atmosphere from 25 °C to a temperature above the expected melt (e.g., 250 °C) at a rate of 10 °C/min. The peak of the endotherm corresponds to the melting point.

-

TGA Method: Heat the sample under a nitrogen atmosphere from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min. Monitor the percentage of weight loss versus temperature to identify the onset of decomposition.

Lipophilicity and Solubility

-

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ADME properties. The shake-flask method is the gold standard.[5]

-

Protocol: A solution of the compound is prepared in water (or buffer) pre-saturated with n-octanol. An equal volume of n-octanol (pre-saturated with water) is added. The mixture is shaken vigorously and then centrifuged to separate the layers. The concentration of the compound in each layer is determined (e.g., by HPLC or UV-Vis), and LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[5]

-

-

Aqueous Solubility: This fundamental property affects bioavailability.

-

Protocol: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The suspension is agitated at a constant temperature until equilibrium is reached (typically 24 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a calibrated HPLC-UV method.

-

Conclusion

The systematic physicochemical characterization of 3-Bromo-N-isobutylbenzamide requires a multi-faceted analytical approach. By integrating spectroscopic, chromatographic, and thermal techniques as outlined in this guide, researchers can confidently establish the identity, purity, and critical properties of the molecule. The causality-driven protocols provided herein are designed to generate a robust and self-validating data package, ensuring the quality and reliability of the compound for any subsequent scientific investigation.

References

- Vertex AI Search. (n.d.). 3-Bromo-N-isobutylbenzamide.

- BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.

- Bannach, G. et al. (2014). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate.

- Cheméo. (n.d.). Chemical Properties of Benzamide, 3-bromo-N-butyl-N-hept-2-yl.

- LabSolu. (n.d.). 3-Bromo-N-isobutylbenzamide.

- NIST. (n.d.). Benzamide, 3-bromo-N-isobutyl-. NIST WebBook.

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers.

- Welch, C. J. et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed.

- Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.

- Welch, C. J. et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.

- Shtykov, S. N. (2016). The chromatograms of the halogen derivatives of benzoic acids on the.... ResearchGate.

- BenchChem. (n.d.). Physicochemical Properties of N-Benzyl-2-bromo-3-methylbenzamide: A Technical Guide.

- Royal Society of Chemistry. (n.d.). Supplementary Material.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. labsolu.ca [labsolu.ca]

- 3. Benzamide, 3-bromo-N-isobutyl- [webbook.nist.gov]

- 4. pure.uva.nl [pure.uva.nl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Elucidation of 3-Bromo-N-isobutylbenzamide: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-Bromo-N-isobutylbenzamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document presents a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in a thorough examination of structurally analogous compounds, ensuring a high degree of scientific validity. Furthermore, this guide outlines a robust synthetic protocol and the corresponding characterization workflow, offering a self-validating system for researchers in drug development and related fields.

Molecular Structure and Properties

3-Bromo-N-isobutylbenzamide possesses a molecular formula of C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol .[1][2] The structure, illustrated below, features a 3-brominated benzene ring attached to an N-isobutyl amide group. This combination of a halogenated aromatic ring and a flexible alkyl amide chain imparts specific spectroscopic characteristics that are crucial for its unambiguous identification.

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O1; C7 -- N1; C3 -- Br1; N1 -- C8; C8 -- C9; C9 -- C10; C9 -- C11;

C2 -- H1; C4 -- H2; C5 -- H3; C6 -- H4; N1 -- H5; C8 -- H6; C8 -- H7; C9 -- H8; C10 -- H9; C10 -- H10; C10 -- H11; C11 -- H12; C11 -- H13; C11 -- H14; }

Figure 1: Chemical structure of 3-Bromo-N-isobutylbenzamide.Synthesis and Characterization Workflow

The synthesis of 3-Bromo-N-isobutylbenzamide can be reliably achieved through the amidation of 3-bromobenzoyl chloride with isobutylamine. This standard procedure, detailed below, is followed by a rigorous spectroscopic characterization to confirm the identity and purity of the final product.

"3-Bromobenzoic Acid" -> "3-Bromobenzoyl Chloride" [label="SOCl₂ or (COCl)₂"]; "3-Bromobenzoyl Chloride" -> "Crude Product" [label="Isobutylamine, Base"]; "Crude Product" -> "Purified 3-Bromo-N-isobutylbenzamide" [label="Purification"]; "Purified 3-Bromo-N-isobutylbenzamide" -> "Spectroscopic Analysis" [label="NMR, IR, MS"]; }

Figure 2: Synthetic and characterization workflow for 3-Bromo-N-isobutylbenzamide.Experimental Protocol: Synthesis

Materials:

-

3-Bromobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Isobutylamine

-

Triethylamine (TEA) or other non-nucleophilic base

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Acid Chloride Formation: To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases and the starting material is consumed (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to yield crude 3-bromobenzoyl chloride.

-

Amidation: Dissolve the crude 3-bromobenzoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve isobutylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add the amine solution dropwise to the stirred acid chloride solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization.

Spectroscopic Data Analysis

The following sections detail the predicted spectroscopic data for 3-Bromo-N-isobutylbenzamide, based on the analysis of structurally related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-bromophenyl ring and the protons of the N-isobutyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (C2-H) | ~7.90 | t | ~1.8 |

| Aromatic-H (C6-H) | ~7.70 | ddd | ~7.8, 1.8, 1.0 |

| Aromatic-H (C4-H) | ~7.65 | ddd | ~8.0, 2.0, 1.0 |

| Aromatic-H (C5-H) | ~7.35 | t | ~7.9 |

| Amide N-H | ~6.1 - 6.4 | br s | - |

| Methylene (-CH₂-) | ~3.25 | t | ~6.6 |

| Methine (-CH-) | ~1.85 - 2.00 | m | ~6.7 |

| Methyl (-CH₃) | ~0.95 | d | ~6.7 |

Rationale: The chemical shifts and splitting patterns of the aromatic protons are predicted based on the known effects of the bromo and amide substituents on the benzene ring. The signals for the N-isobutyl group are based on data for N-isobutylbenzamide. The broad singlet for the amide proton is characteristic and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~167 |

| Aromatic C-Br | ~122 |

| Aromatic C-H | ~125 - 135 |

| Aromatic C-Amide | ~137 |

| Methylene (-CH₂-) | ~47 |

| Methine (-CH-) | ~28 |

| Methyl (-CH₃) | ~20 |

Rationale: The predicted chemical shifts for the aromatic carbons are based on the additive effects of the bromo and amide substituents. The carbonyl carbon resonance is expected in the typical downfield region for amides. The alkyl carbon chemical shifts are based on known values for N-isobutyl amides.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 | Medium |

| C-H Stretch (Aromatic) | ~3050 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | ~2850 - 2960 | Medium-Strong |

| C=O Stretch (Amide I) | ~1640 - 1660 | Strong |

| N-H Bend (Amide II) | ~1540 - 1560 | Strong |

| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium |

| C-Br Stretch | ~550 - 650 | Medium-Strong |

Rationale: The characteristic strong absorption bands for the amide N-H stretch and C=O stretch (Amide I band) are key identifiers. The presence of both aromatic and aliphatic C-H stretches will also be evident. The C-Br stretch appears in the fingerprint region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment Ion | Interpretation |

| 255/257 | [M]⁺ | Molecular ion peak (showing isotopic pattern for Bromine) |

| 183/185 | [BrC₆H₄CO]⁺ | Acylium ion (loss of isobutylamine) |

| 155/157 | [BrC₆H₄]⁺ | Loss of CO from the acylium ion |

| 102 | [C₆H₄CO]⁺ | Loss of Bromine from the acylium ion |

| 76 | [C₆H₅]⁺ | Phenyl cation |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Rationale: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The major fragmentation pathway is expected to be the cleavage of the amide bond, leading to the formation of the 3-bromobenzoyl cation.

"M⁺ (m/z 255/257)" -> "BrC₆H₄CO⁺ (m/z 183/185)" [label="- C₄H₉N"]; "BrC₆H₄CO⁺ (m/z 183/185)" -> "BrC₆H₄⁺ (m/z 155/157)" [label="- CO"]; }

Figure 3: Predicted major fragmentation pathway for 3-Bromo-N-isobutylbenzamide in EI-MS.Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic and synthetic characterization of 3-Bromo-N-isobutylbenzamide. The provided protocols and data interpretations, based on sound chemical principles and analysis of analogous structures, offer a valuable resource for researchers. The self-validating nature of the proposed workflow, combining a robust synthesis with comprehensive spectroscopic analysis, will enable the unambiguous identification and utilization of this compound in various scientific endeavors.

References

-

NIST. Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. 3-Bromo-N-isobutylbenzamide. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-N-isobutylbenzamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-N-isobutylbenzamide, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. While specific experimental solubility data for this particular substituted benzamide is not extensively available in public literature, this document synthesizes foundational principles of solubility, relevant data from its parent compound, benzamide, and detailed experimental protocols to empower researchers in their work.

Introduction to 3-Bromo-N-isobutylbenzamide

3-Bromo-N-isobutylbenzamide, with the chemical formula C₁₁H₁₄BrNO, is a derivative of benzamide.[1][2] Its structure, featuring a bromine atom on the benzene ring and an isobutyl group on the amide nitrogen, suggests a compound with moderate polarity and a propensity for hydrogen bonding.[3] Understanding its solubility in various organic solvents is a critical first step in many applications, including reaction chemistry, purification, formulation, and analytical method development.

The Principle of "Like Dissolves Like": A Theoretical Framework

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4] For 3-Bromo-N-isobutylbenzamide, several factors influence its solubility profile:

-

Polarity: The presence of the polar amide group (-CONH-) and the polar carbon-bromine bond (C-Br) contribute to the molecule's overall polarity. This suggests that it will be more soluble in polar solvents than in non-polar solvents.[5][6]

-

Hydrogen Bonding: The amide functional group contains a nitrogen-hydrogen bond, allowing it to act as a hydrogen bond donor, and a carbonyl oxygen, which can act as a hydrogen bond acceptor.[3] Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are therefore expected to be effective at dissolving this compound.

-

Van der Waals Forces: The non-polar benzene ring and the isobutyl group will interact via weaker van der Waals forces, suggesting some solubility in less polar solvents.

Solubility Profile of Benzamide: An Indicative Model

While direct quantitative data for 3-Bromo-N-isobutylbenzamide is scarce, the solubility of its parent compound, benzamide, in various organic solvents provides a valuable predictive model. The solubility of benzamide generally increases with the polarity and hydrogen bonding capability of the solvent.[7][8] The following table summarizes the solubility of benzamide in common organic solvents, which can serve as a starting point for solvent selection for its N-isobutylbromo derivative.

| Solvent | Polarity Index (P')[9][10] | General Solubility of Benzamide | Predicted Solubility of 3-Bromo-N-isobutylbenzamide |

| Water | 10.2 | Limited (approx. 3 g/L at room temp)[3] | Likely low due to the larger hydrophobic isobutyl group and bromine atom. |

| Methanol | 5.1 | High[7][8] | Expected to be high due to its polarity and hydrogen bonding ability. |

| Ethanol | 4.3 | High[7][8] | Expected to be high. |

| Acetone | 5.1 | High[7][8] | Expected to be high due to its polarity. |

| Acetonitrile | 5.8 | Moderate[7][8] | Expected to be moderate. |

| Ethyl Acetate | 4.4 | Moderate[7][8] | Expected to be moderate. |

| Dichloromethane | 3.1 | Low to Moderate | Expected to be moderate due to dipole-dipole interactions. |

| Toluene | 2.4 | Low | Expected to be low. |

| Hexane | 0.1 | Very Low | Expected to be very low. |

Note: This table provides a qualitative prediction. Experimental verification is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data for 3-Bromo-N-isobutylbenzamide, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

3-Bromo-N-isobutylbenzamide (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A streamlined workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Bromo-N-isobutylbenzamide to a series of vials. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Carefully add a precise volume of the chosen organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[11]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic solid particles. This step is critical to avoid artificially high solubility values.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered saturated solution.

-

Analyze the concentration of 3-Bromo-N-isobutylbenzamide in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Construct a calibration curve using standards of known concentration to accurately determine the concentration of the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of 3-Bromo-N-isobutylbenzamide is not only dependent on the solvent but also on environmental factors.

Caption: Key factors that influence the solubility of organic compounds.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[7][8] This is an important consideration for processes like recrystallization.

-

pH: While amides are generally considered neutral, their solubility in aqueous solutions can be influenced by pH at extreme values due to potential hydrolysis.[12][13]

-

Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized and pure sample of 3-Bromo-N-isobutylbenzamide for accurate measurements.

Safety and Handling

3-Bromo-N-isobutylbenzamide, like many organic compounds, should be handled with care. While a specific safety data sheet (SDS) for this exact compound was not retrieved, related benzamide and bromo-compounds are listed as potentially harmful if swallowed and may cause skin and eye irritation.[14][15] It is imperative to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This technical guide provides a foundational understanding of the solubility of 3-Bromo-N-isobutylbenzamide in organic solvents. By leveraging the principles of "like dissolves like," using the solubility of benzamide as a predictive tool, and employing the detailed experimental protocol provided, researchers can confidently determine the solubility of this compound in their solvents of interest. Accurate solubility data is fundamental to the successful design and execution of experiments in organic synthesis, medicinal chemistry, and materials science.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents | Activity.

- Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents.

- Unknown. (n.d.). Polarity of Solvents.

- Solubility of Things. (n.d.). Benzamide.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Chem 2312H.

- Unknown. (n.d.). 3-Bromo-N-isobutylbenzamide.

- Unknown. (n.d.). Polarity Index.

- NIST. (n.d.). Benzamide, 3-bromo-N-isobutyl-. NIST WebBook.

- Cheméo. (n.d.). Chemical Properties of Benzamide, 3-bromo-N-butyl-N-hept-2-yl.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.

- Nanopartikel.info. (n.d.). nanoGR R Standard Operation Procedure for static solubility testing of NM suspension.

- ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Labsolu. (n.d.). 3-Bromo-N-isobutylbenzamide.

- Sigma-Aldrich. (n.d.). 3-Bromo-N,N-dimethylbenzamide.

- Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amides.

- Unknown. (n.d.). 8 - SAFETY DATA SHEET.

- Unknown. (n.d.). Spectroplhotometric Titration of Primary Aliphatic Amides.

- Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 3-bromo benzaldehyde 97%.

- ECHEMI. (n.d.). What test can be used to differ amide and amine?.

- ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.

- Fisher Scientific. (2012, March 14). SAFETY DATA SHEET.

- ResearchGate. (n.d.). (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.

- Scribd. (n.d.). Test of Amine & Amide - Hydrochloric Acid.

- PubChem. (n.d.). 3-Bromo-N-methylbenzamide.

- ResearchGate. (2013, November 28). What is the best method for detecting Amide groups in the presence of Amine groups?.

- The Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017.

- PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

- Cheméo. (n.d.). Benzamide, 3-bromo-N-butyl-N-2-ethylhexyl-.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-2-bromo-3-methylbenzamide.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Benzamide, 3-bromo-N-isobutyl- [webbook.nist.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. education.com [education.com]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Polarity Index [macro.lsu.edu]

- 10. organometallics.it [organometallics.it]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. webhome.auburn.edu [webhome.auburn.edu]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

Introduction: The N-Isobutylbenzamide Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Potential Biological Targets of N-Isobutylbenzamide Derivatives

To the dedicated researcher, the N-isobutylbenzamide scaffold is more than a mere chemical entity; it is a "privileged structure" in the lexicon of medicinal chemistry.[1] Its inherent properties—a blend of structural rigidity from the benzamide core and tunable lipophilicity conferred by the isobutyl group—make it an exceptionally versatile starting point for designing novel therapeutics.[1] Derivatives of this scaffold have demonstrated a remarkable ability to interact with a wide array of biological targets, underscoring their significance in modern drug development.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple catalog of targets. It is designed to provide an in-depth, mechanistic understanding of how and why these derivatives function, supported by field-proven experimental protocols and quantitative data. We will explore the causality behind experimental choices and delve into the key molecular interactions that drive the therapeutic potential of N-isobutylbenzamide derivatives across oncology, neurobiology, and inflammatory diseases.

Part 1: Modulation of Ion Channels and G-Protein Coupled Receptors (GPCRs)

The ability of small molecules to modulate the activity of ion channels and GPCRs is fundamental to therapeutics. N-isobutylbenzamide derivatives have shown significant promise in targeting key players in this domain, particularly those involved in pain and neurotransmission.

Target: Transient Receptor Potential Vanilloid 1 (TRPV1)

Expertise & Experience: The TRPV1 receptor, a non-selective cation channel, is a critical integrator of noxious stimuli, including heat, protons, and capsaicin—the pungent compound in chili peppers.[2] Its activation in sensory neurons is a primary driver of inflammatory pain. Consequently, antagonizing this receptor is a highly sought-after strategy for developing novel analgesics.[3] Benzamide derivatives have emerged as potent TRPV1 antagonists, demonstrating the scaffold's utility in creating molecules that can effectively block the receptor's activation.[3][4]

Data Presentation: Antagonistic Activity of Benzamide Derivatives on TRPV1

| Compound | Target | Assay Type | IC50 (nM) | Source |

| Derivative (+/-)-2 | human TRPV1 | Capsaicin-Induced Calcium Influx | 23 | [3] |

| Derivative (+/-)-3 | human TRPV1 | Capsaicin-Induced Calcium Influx | 14 | [3] |

Authoritative Grounding: Visualizing TRPV1 Inhibition

The diagram below illustrates the central role of TRPV1 in nociceptive signaling. Endogenous and exogenous agonists like capsaicin bind to the receptor, causing an influx of Ca2+ and Na+ ions. This depolarizes the neuron, propagating a pain signal. N-isobutylbenzamide antagonists physically block this channel, preventing ion influx and subsequent signal transmission.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. TRPV1 Modulators for the Treatment of Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of benzamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-pyridin-3-yl- and N-quinolin-3-yl-benzamides: modulators of human vanilloid receptor 1 (TRPV1) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Bromine Substituent in Modulating Benzamide Compound Activity: A Technical Guide for Drug Discovery Professionals

Executive Summary

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] A key strategy for optimizing the therapeutic potential of these molecules is the introduction of halogen substituents. Among the halogens, bromine offers a unique combination of physicochemical properties that can be strategically leveraged to enhance biological activity, modulate selectivity, and improve pharmacokinetic profiles. This technical guide provides an in-depth exploration of the multifaceted role of the bromine substituent in the activity of benzamide compounds. We will dissect the mechanistic underpinnings of bromine's influence, from its participation in specific non-covalent interactions like halogen bonding to its effects on metabolic stability. This document synthesizes field-proven insights with quantitative data and detailed experimental protocols to serve as a comprehensive resource for researchers, scientists, and drug development professionals aiming to rationally design the next generation of brominated benzamide therapeutics.

The Strategic Imperative of Halogenation in Benzamide Drug Design

The functionalization of a lead compound is a critical step in the iterative process of drug discovery. Halogenation, and specifically bromination, has emerged as a highly effective tool for fine-tuning molecular properties to achieve a desired therapeutic profile.[4]

Physicochemical Profile of Bromine

To understand the impact of a bromine substituent, one must first appreciate its fundamental chemical properties, which are intermediate between chlorine and iodine.[5]

-

Atomic Radius: Bromine has a van der Waals radius of approximately 1.85 Å, making it significantly larger than hydrogen (1.20 Å) and fluorine (1.47 Å), but smaller than iodine (1.98 Å). This intermediate size allows it to serve as a "bioisostere" for groups like methyl or ethyl, filling hydrophobic pockets within a target protein without the metabolic liabilities of alkyl groups.

-

Electronegativity: With a Pauling electronegativity of 2.96, bromine is electron-withdrawing, yet it is also highly polarizable.[5] This polarizability is crucial for its ability to engage in specific, favorable interactions within a biological system.

-

Lipophilicity: The addition of a bromine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, a key factor for oral bioavailability and penetration of the blood-brain barrier.[6]

Halogenation as a Tool in Medicinal Chemistry

The introduction of halogens into a drug candidate is a well-established strategy to modulate its pharmacological profile.[7] Historically, halogens were used to increase steric bulk or block sites of metabolism.[7][8] However, modern understanding recognizes their more nuanced roles, particularly the ability of heavier halogens like bromine to form "halogen bonds."[9][10] This interaction, once overlooked, is now considered a powerful tool for rational drug design.[11][12]

The Mechanistic Impact of Bromine on Benzamide-Target Interactions and Pharmacokinetics

The introduction of a bromine atom onto a benzamide scaffold can profoundly influence its biological activity through a combination of steric, electronic, and pharmacokinetic effects.

Modulating Target Binding Affinity and Selectivity

The primary goal of introducing a substituent is often to enhance the binding affinity and/or selectivity of a compound for its biological target. Bromine achieves this through several key mechanisms.

Halogen Bonding: Perhaps the most significant contribution of bromine to molecular recognition is its ability to form halogen bonds.[12] This is a non-covalent interaction where the electropositive region on the outer surface of the bromine atom (the "sigma-hole") is attracted to a Lewis basic site, such as the carbonyl oxygen of a protein backbone or a histidine nitrogen.[9][10] The strength of this interaction follows the trend F << Cl < Br < I, making bromine a particularly effective halogen bond donor.[12] This directional and specific interaction can anchor a ligand in the binding pocket, significantly increasing its affinity and contributing to selectivity.

Caption: Halogen bond between a bromine substituent and a protein carbonyl group.

Steric and Hydrophobic Effects: The size of the bromine atom allows it to occupy and form favorable van der Waals contacts within hydrophobic pockets of a receptor.[6] This can displace energetically unfavorable water molecules, leading to an increase in binding affinity. In a structure-activity relationship (SAR) study on benzamides as Mycobacterium tuberculosis inhibitors, a bromine-substituted compound showed comparable activity to a much larger morpholine derivative, demonstrating its ability to effectively fill space.[13]

Electronic Influence: As an electron-withdrawing group, bromine can modulate the acidity or basicity of nearby functional groups on the benzamide molecule. This can alter the strength of hydrogen bonds or change the overall electrostatic complementarity between the ligand and the protein target. For instance, in HDAC1 inhibitors, an increase in electron density around the benzamide ring was shown to enhance inhibitory activity, an effect that would be influenced by a bromine substituent.[14]

Impact on Pharmacokinetic (ADME) Properties

A potent compound is only useful if it can reach its target in the body. Bromine substitution can significantly alter the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a benzamide derivative.

-

Metabolic Stability: Halogenation is a common strategy to block metabolically labile positions on a molecule, thereby preventing rapid degradation by cytochrome P450 (CYP) enzymes and increasing the drug's half-life.[8] However, the carbon-bromine bond itself can be subject to metabolic cleavage, including oxidative or reductive debromination.[15] Therefore, the position of the bromine atom is critical; it must be placed strategically to block metabolism without introducing a new metabolic liability.

-

Permeability and Distribution: By increasing lipophilicity, bromine can improve a compound's absorption across the gut wall and its distribution into tissues. This can also enhance penetration of the blood-brain barrier, which is desirable for CNS-acting drugs.

-

Pharmacokinetic Profile: Studies on the brominated flame retardant BTBPE have shown that its metabolism is a key factor in its toxicokinetics.[15] Similarly, pharmacokinetic studies of brominated benzamide drugs have revealed that they can be subject to extensive first-pass metabolism, which reduces their systemic bioavailability.[16][17]

Case Studies: Brominated Benzamides Across Therapeutic Areas

The strategic incorporation of bromine has led to the development of potent benzamide compounds in diverse therapeutic areas. The following table summarizes key findings from selected studies, illustrating the tangible effects of bromination on biological activity.

| Compound Class/Target | Bromine Position | Key Activity Metric | Therapeutic Area | Reference |

| QcrB Inhibitors | C-5 of benzamide | IC90 = 5.5 μM vs. M. tuberculosis | Antitubercular | [13] |

| Anticonvulsants | 3-bromo analogue | Equipotent or more potent than phenytoin | Anticonvulsant | [1] |

| Antiproliferative Agents | 3-(2'-bromopropionylamino) | Cytotoxicity < 6.5 μM vs. solid tumors | Anticancer | [18] |

| Antilipidaemic Agent | 4-bromo-2-cyanophenyl | Subject to mono-hydrolysis metabolism | Cardiovascular | [19] |

Experimental Design and Protocols

The validation of any SAR hypothesis requires robust experimental protocols. As a senior application scientist, the following workflows represent self-validating systems for the synthesis and evaluation of novel brominated benzamides.

Protocol: Synthesis of Brominated Benzamide Analogs

A common and efficient method to generate a library of benzamide analogs is through the amidation of a carboxylic acid or its activated form. The following workflow outlines a general approach starting from a commercially available brominated benzoic acid.

Caption: General synthetic workflow for brominated benzamides.

Step-by-Step Methodology:

-

Acid Activation: To a solution of the starting brominated benzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or DMF) under an inert atmosphere (N₂), add an activating agent. For acyl chloride formation, use thionyl chloride (1.2 eq) and heat gently. For peptide coupling, use a carbodiimide like EDCI (1.5 eq) and an activator like HOBt (1.5 eq) at 0°C.

-

Amidation: To the activated acid solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 eq). Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water or a mild acid (e.g., 1M HCl). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final brominated benzamide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: MTT Assay for Antiproliferative Activity

The MTT assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[20]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Culture: Maintain the chosen cancer cell line (e.g., HeLa, A549) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Harvest cells using trypsin and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of the brominated benzamide in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM). The final DMSO concentration should be <0.5%. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Conclusion and Future Outlook

The bromine substituent is far more than a simple bulky group; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its unique ability to form halogen bonds, combined with its influence on lipophilicity, steric profile, and metabolic stability, allows for the sophisticated modulation of benzamide compounds.[9][10] As demonstrated, bromination can significantly enhance potency against targets ranging from bacterial enzymes to human receptors and can be strategically employed to optimize pharmacokinetic properties.[1][13]

The future of designing brominated benzamides will increasingly rely on a synergistic approach combining synthetic chemistry with advanced computational modeling. The ability to accurately predict the formation and energetic contribution of halogen bonds in silico will enable a more rational, less empirical approach to drug design. By understanding and harnessing the full potential of the bromine atom, the scientific community can continue to develop novel benzamide-based therapeutics with superior efficacy and safety profiles.

References

- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025). ACS Medicinal Chemistry Letters.

- Bromine - Wikipedia. Wikipedia.

- Halogen atoms in the modern medicinal chemistry: hints for the drug design. Semantic Scholar.

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Hu, L., et al. (2007). 3-(2'-Bromopropionylamino)-benzamides as novel S-phase arrest agents. Bioorganic & Medicinal Chemistry Letters.

- Bromine | Properties, Uses, & Facts. Britannica.

- What are the physical and chemical properties of bromine? Homework.Study.com.

- Jitareanu, A. (2019). Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols.

- Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. MDPI.

- Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.

- Leite, A. C. L. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design.

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.

- Synthesis of benzamides

- Introducing bromine to the molecular structure as a str

- Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.

- The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals. Benchchem.

- Segura, J., et al. (1981). The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog. Journal of Pharmacy and Pharmacology.

- Comparative Pharmacokinetics of a New Benzamide Neuroleptic Drug in Rats, Dogs and Monkeys Using a Stable Isotope Technique. PubMed.

- Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants - A review.

- Metabolism of Diethyl 4-[(4-bromo-2-cyanophenyl)

- A Comparative Guide to the Biological Activity of Substituted Benzamides. Benchchem.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl.

- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Bromine - Wikipedia [en.wikipedia.org]

- 6. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 10. jms.ump.edu.pl [jms.ump.edu.pl]

- 11. Halogen atoms in the modern medicinal chemistry: hints for the drug design. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. The pharmacokinetics of a new benzamide drug clebopride, in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3-(2'-Bromopropionylamino)-benzamides as novel S-phase arrest agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: A Senior Application Scientist's Guide to the In Silico Modeling of 3-Bromo-N-isobutylbenzamide Interactions

Authored for: Drug Development Professionals, Computational Chemists, and Molecular Biologists From the desk of: A Senior Application Scientist

Executive Summary

The journey from a chemical entity to a therapeutic agent is a complex, multi-stage process where early-stage insights can drastically alter outcomes. In silico modeling has emerged as an indispensable tool, offering a rational, cost-effective, and rapid approach to predict and analyze molecular interactions that underpin therapeutic efficacy.[1][2] This guide provides an in-depth, protocol-driven walkthrough for modeling the interactions of a novel benzamide derivative, 3-Bromo-N-isobutylbenzamide, with a plausible and high-value biological target.